molecular formula C8H12 B14683159 Tricyclo(4.1.1.07,8)octane CAS No. 36328-29-7

Tricyclo(4.1.1.07,8)octane

Cat. No.: B14683159
CAS No.: 36328-29-7
M. Wt: 108.18 g/mol
InChI Key: MNAZMNQDNRWXGD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Highly Strained Tricyclic Systems

The exploration of highly strained polycyclic systems is a fascinating subfield of organic chemistry that has challenged and expanded the understanding of chemical bonding and molecular structure. The inherent ring strain in these molecules, arising from the deviation of bond angles from their ideal values, imparts unique reactivity and properties. wikipedia.org

The timeline of research in this area reflects the broader advancements in synthetic methodologies and analytical techniques. Early investigations were often driven by the intellectual challenge of constructing these complex architectures. As the field matured, the focus expanded to include the study of their unusual chemical behavior and the potential for these strained molecules to serve as precursors to other interesting compounds. For instance, the silver(I) ion-catalyzed rearrangements of strained sigma bonds in tricyclo[4.1.0.02,7]heptane have been a subject of detailed study, demonstrating the capacity of substituents to direct the course of these transformations. acs.org

The development of new synthetic routes has been a cornerstone of this evolution. Methods such as intramolecular insertion of a cyclopropylidene have enabled the formation of highly strained systems like tricyclo[4.1.0.02,7]heptane. documentsdelivered.com Furthermore, research has demonstrated the conversion of tricyclo[4.1.0.02,7]heptane precursors into more complex tricyclo[4.4.0.02,7]decane derivatives. researchgate.net

The study of polycyclic aromatic hydrocarbons (PAHs), a related class of compounds, has also evolved significantly, driven by both academic curiosity and environmental concerns. nih.govresearchgate.net While not all tricyclic systems are aromatic, the broader field of polycyclic hydrocarbon research provides a rich context for understanding the historical development of this area of chemistry. wikipedia.orgresearchgate.net

Significance of the Tricyclo(4.1.1.07,8)octane Scaffold in Organic Chemistry

The this compound scaffold, with its distinct three-ring structure, is a noteworthy example of a strained polycyclic system. ontosight.ai Its molecular formula is C₈H₁₂, and its structure consists of two cyclobutane (B1203170) rings and one cyclohexane (B81311) ring fused together. ontosight.ai This arrangement results in a molecule with high chemical stability and a relatively high melting point compared to other hydrocarbons of similar molecular weight. ontosight.ai

The significance of this scaffold in organic chemistry stems from several key aspects:

Synthetic Utility: this compound and its derivatives can be synthesized through various organic reactions, including the dimerization of cyclobutene (B1205218) and the photolysis of quadricyclane (B1213432). ontosight.ai These synthetic routes are of interest to chemists for their mechanistic intricacies and for providing access to this unique molecular framework.

Precursor for New Materials: The rigid and strained nature of the this compound scaffold makes it a candidate for the development of new materials. ontosight.ai Its potential applications in polymers and nanomaterials are areas of active research, particularly in the field of organic electronics. ontosight.ai

Model for Studying Strained Systems: The compound serves as an excellent model for studying the fundamental principles of ring strain and its effects on chemical reactivity and physical properties. wikipedia.org Understanding how the strain is distributed within the molecule and how it influences bond lengths, bond angles, and reaction pathways is a key area of investigation.

Platform for Complex Molecule Synthesis: The functionalization of the this compound skeleton opens up avenues for the synthesis of more complex and potentially bioactive molecules. The reactivity of strained bonds within the scaffold can be harnessed to introduce new functional groups and build larger molecular architectures. researchgate.net

The table below summarizes some of the key properties of this compound and a related derivative.

PropertyThis compoundTricyclo(4.1.1.07,8)oct-2-ene
Molecular Formula C₈H₁₂ ontosight.aiC₈H₁₀
Molecular Weight 108.18 g/mol nih.gov106.165 g/mol
Structure Two cyclobutane rings and one cyclohexane ring ontosight.aiContains a double bond within the tricyclic framework
Key Features High chemical stability, relatively high melting point ontosight.aiIncreased reactivity due to the presence of a double bond ontosight.ai
Potential Applications Development of new polymers and nanomaterials, organic electronics ontosight.aiPrecursor for the synthesis of more complex organic molecules ontosight.ai

The ongoing research into tricyclic systems like this compound continues to unveil new chemistry and potential applications, underscoring the enduring significance of these fascinating molecules in the landscape of organic chemistry. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36328-29-7

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[5.1.0.02,8]octane

InChI

InChI=1S/C8H12/c1-2-4-6-7-5(3-1)8(6)7/h5-8H,1-4H2

InChI Key

MNAZMNQDNRWXGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C3C2C3C1

Origin of Product

United States

Advanced Synthetic Methodologies for Tricyclo 4.1.1.07,8 Octane

Retrosynthetic Analysis and Strategic Disconnections for the Tricyclo(4.1.1.07,8)octane Framework

A logical retrosynthetic analysis of the this compound skeleton reveals several strategic disconnections. The most apparent disconnection involves the late-stage introduction of the cyclopropane (B1198618) ring. This simplifies the target to a bicyclo[4.1.1]octene precursor, which can be accessed through various cycloaddition or cyclization strategies.

Another key disconnection focuses on the bicyclo[4.1.1]octane core itself. This bridged system can be conceptually disassembled via a [4+3] cycloaddition reaction between a four-carbon and a three-carbon synthon. Alternatively, an intramolecular [2+2] photocycloaddition of a suitably substituted cyclohexene (B86901) derivative offers a powerful approach to this framework. Furthermore, ring-closing metathesis (RCM) of a diene-containing cyclobutane (B1203170) or cyclopentane (B165970) precursor could also be envisioned as a viable pathway to construct the bicyclo[4.1.1]octane skeleton.

These primary retrosynthetic pathways guide the design of forward syntheses, allowing for a modular and convergent construction of the complex this compound architecture.

Cyclization Reactions in the Construction of this compound

Cyclization reactions are paramount in the synthesis of the this compound framework, enabling the formation of the core bicyclic and tricyclic ring systems.

Homoallylic cyclizations, involving the intramolecular attack of a nucleophilic double bond onto an electrophilic center, represent a plausible strategy for the construction of the bicyclo[4.1.1]octane core. While direct examples for the synthesis of this compound via this method are not extensively documented, analogous transformations in the synthesis of related bridged systems, such as tricyclo[3.2.1.0²,⁷]octanes, highlight the potential of this approach. semanticscholar.orgmdpi.comrsc.org These reactions often proceed via a concerted or stepwise mechanism and can be initiated by various electrophiles, including protons, metal ions, or halonium ions. The stereochemical outcome of such cyclizations is highly dependent on the geometry of the starting material and the reaction conditions.

Diastereoselective cycloaddition reactions are powerful tools for constructing the bicyclo[4.1.1]octane skeleton with control over the relative stereochemistry of the newly formed stereocenters. Among these, [4+3] cycloadditions have emerged as a particularly effective strategy. nih.govresearchgate.netresearchgate.netrsc.org

Recent studies have demonstrated that the reaction of bicyclo[1.1.0]butanes (BCBs) with dienol silyl (B83357) ethers in the presence of a Lewis acid catalyst, such as aluminum triflate, can afford bicyclo[4.1.1]octane diketones in good to excellent yields. researchgate.net This formal [4+2] cycloaddition proceeds through a stepwise mechanism involving nucleophilic attack of the dienol ether onto the activated BCB, followed by an intramolecular conjugate addition. The diastereoselectivity of this process is influenced by the substituents on both the BCB and the dienol ether.

Another notable [4+3] cycloaddition involves the palladium-catalyzed reaction of γ-methylidene-δ-valerolactones with BCBs. acs.orgacs.org This approach allows for the construction of highly substituted bicyclo[4.1.1]octane systems. The diastereoselectivity is controlled by the coordination of the substrates to the palladium catalyst and the subsequent migratory insertion and reductive elimination steps.

Below is a table summarizing representative examples of diastereoselective cycloaddition reactions for the synthesis of bicyclo[4.1.1]octane derivatives.

Table 1: Diastereoselective Cycloaddition Reactions for Bicyclo[4.1.1]octane Synthesis
Bicyclobutane (BCB) SubstrateDiene/Dipole PartnerCatalyst/ReagentProductYield (%)Diastereomeric Ratio (dr)Reference
Acyl-substituted BCBSilyl dienol etherAl(OTf)₃Bicyclo[4.1.1]octane-dioneup to 99%Not specified researchgate.net
Aryl-substituted BCBγ-Methylidene-δ-valerolactonePd₂(dba)₃·CHCl₃ / LigandSubstituted bicyclo[4.1.1]octane71-91%Not specified acs.orgacs.org
Ester-substituted BCB2-Alkylidenetrimethylene carbonatePd₂(dba)₃·CHCl₃ / LigandOxa-bicyclo[4.1.1]octaneup to 79%Not specified researchgate.net

Rearrangement Cascades in this compound Synthesis

Rearrangement reactions, often triggered by the formation of a strained intermediate, can provide elegant and efficient pathways to complex molecular architectures like this compound.

A powerful strategy for the construction of bridged polycyclic systems involves a tandem cyclopropanation followed by a sigmatropic rearrangement, such as the Cope rearrangement. nih.govemory.eduacs.org This sequence allows for the formation of a cyclopropane ring which then undergoes a thermally or catalytically induced rearrangement to expand the ring system and generate the desired bicyclic or tricyclic framework.

While a direct application of this cascade to the synthesis of this compound has not been explicitly reported, the synthesis of related complex polycyclic compounds via tandem Rh(II)-catalyzed double-cyclopropanation/Cope rearrangement/Diels-Alder reactions showcases the potential of this methodology. nih.gov In such a sequence, a vinylcarbene, generated from a diazo compound, undergoes cyclopropanation with a diene to form a divinylcyclopropane intermediate. This intermediate can then undergo a Cope rearrangement to furnish a larger ring system. The strategic placement of functional groups can then allow for further transformations to build the final tricyclic structure.

Enantioselective Synthesis of this compound and its Chiral Analogues

The construction of enantiomerically pure this compound and its derivatives is of significant interest for various applications, including medicinal chemistry and materials science. This requires the use of asymmetric catalysis or chiral auxiliaries to control the absolute stereochemistry during the synthesis.

A recent breakthrough in this area is the development of a palladium-catalyzed asymmetric [4+3] cycloaddition of γ-methylidene-δ-valerolactones and bicyclo[1.1.0]butanes. acs.orgacs.org This method provides access to chiral bicyclo[4.1.1]octane scaffolds with two quaternary stereocenters in high yields and excellent enantioselectivities (up to 98% ee). acs.orgacs.org The success of this reaction relies on the use of a chiral phosphoramidite (B1245037) ligand that effectively controls the facial selectivity of the cycloaddition.

The following table presents data from this enantioselective palladium-catalyzed [4+3] cycloaddition for the synthesis of chiral bicyclo[4.1.1]octane derivatives.

Table 2: Enantioselective Palladium-Catalyzed [4+3] Cycloaddition for Bicyclo[4.1.1]octane Synthesis acs.orgacs.org
γ-Methylidene-δ-valerolactone Substrate (R²)Bicyclobutane Substrate (R³)Catalyst SystemYield (%)Enantiomeric Excess (ee %)
-CO₂Me-Ph(η³-cinnamyl)PdCp / L79196
-CO₂Et-Ph(η³-cinnamyl)PdCp / L78595
-CO₂tBu-Ph(η³-cinnamyl)PdCp / L77192
-CO₂Bn-Ph(η³-cinnamyl)PdCp / L78894
-CO₂Me4-F-Ph(η³-cinnamyl)PdCp / L78297
-CO₂Me4-Cl-Ph(η³-cinnamyl)PdCp / L77896
-CO₂Me4-Br-Ph(η³-cinnamyl)PdCp / L77595
-CO₂Me4-Me-Ph(η³-cinnamyl)PdCp / L77192
-CO₂Me4-CF₃-Ph(η³-cinnamyl)PdCp / L77694
-CO₂Me2-Naphthyl(η³-cinnamyl)PdCp / L77193
-CO₂Me2-Furyl(η³-cinnamyl)PdCp / L76795
-CO₂Me2-Thienyl(η³-cinnamyl)PdCp / L78296

Furthermore, chiral Lewis acid catalysis has been shown to be effective in promoting enantioselective cycloadditions for the synthesis of other bridged bicyclic systems, suggesting its potential applicability to the synthesis of chiral this compound analogues. researchgate.netresearchgate.netnih.govnih.govnih.gov The use of chiral auxiliaries attached to one of the reactants is another established strategy to induce stereoselectivity in cycloaddition and cyclization reactions, which could be adapted for the synthesis of this target molecule.

Comparative Analysis of Synthetic Routes to Tricyclo(4.1.1.0⁷,⁸)octane Systems

Both the thermal dimerization of cyclobutene (B1205218) and the photolysis of quadricyclane (B1213432) offer distinct advantages and disadvantages in the synthesis of Tricyclo(4.1.1.0⁷,⁸)octane.

Table 1: Comparative Analysis of Synthetic Routes

FeatureThermal Dimerization of CyclobutenePhotolysis of Quadricyclane
Starting Material Availability Cyclobutene can be synthesized but may require multi-step procedures.Quadricyclane is typically prepared from norbornadiene, which is commercially available.
Reaction Conditions Requires high temperatures, which can potentially lead to side reactions or decomposition.Utilizes photochemical equipment and can often be performed at or below room temperature, offering milder conditions.
Selectivity and Yield The formation of multiple isomers is possible, potentially lowering the yield of the desired syn-product.Generally proceeds with high selectivity and cleaner product formation due to the specific nature of the photochemical rearrangement. ontosight.ai
Scalability High-temperature reactions can be challenging to scale up safely and efficiently.Photochemical reactions can be scalable, but may require specialized reactors for large-scale production.
Overall Efficiency Potentially a more direct route from a C4 building block, but may be hampered by low selectivity and harsh conditions.Often considered the more elegant and efficient method due to its high selectivity and milder reaction conditions, despite the need to prepare the quadricyclane precursor.

Mechanistic Investigations into the Reactivity of Tricyclo 4.1.1.07,8 Octane

Strain-Induced Reactivity Patterns in Tricyclo(4.1.1.07,8)octane

The reactivity of this compound is fundamentally governed by the substantial ring strain inherent in its bicyclo[1.1.0]butane (BCB) subunit. Bicyclo[1.1.0]butanes are among the most strained carbocyclic systems known, with a strain energy of approximately 65 kcal/mol. nih.gov This high degree of strain arises from the fusion of two cyclopropane (B1198618) rings, forcing severe deviation from ideal bond angles.

The central C7-C8 bond, connecting the two bridgehead carbons, is particularly noteworthy. This bond exhibits significant p-character, making it behave somewhat like a π-bond. acs.org This "olefinic character" renders the bond susceptible to cleavage by a wide range of reagents, including electrophiles, nucleophiles, radicals, and transition metals, as this cleavage facilitates a significant release of strain energy. nih.govacs.orgrsc.org Consequently, many reactions involving the this compound skeleton are initiated by the scission of this central C-C bond, which serves as the focal point for its diverse chemical behavior. d-nb.info

Table 1: Comparison of Strain Energies in Cyclic and Bicyclic Systems

CompoundStrain Energy (kcal/mol)
Cyclopropane27.5
Cyclobutane (B1203170)26.5
Bicyclo[1.1.0]butane~65
Bicyclo[1.1.1]pentane67-68

This table presents approximate strain energies to illustrate the high strain of the bicyclo[1.1.0]butane core relevant to this compound. chemrxiv.org

Rearrangement Reactions of the this compound Skeleton

The release of internal strain is a powerful thermodynamic driving force for skeletal rearrangements in this compound and its derivatives. These transformations can be initiated by cationic, thermal, or photochemical means, leading to a variety of isomeric structures.

In the presence of Lewis acids or protic acids, the bicyclo[1.1.0]butane core of this compound can undergo rearrangement via carbocationic intermediates. rsc.orgrsc.org The reaction is often initiated by electrophilic attack on the central C-C bond, leading to a cyclobutyl carbocation. rsc.org This intermediate is highly prone to rearrangement to relieve strain.

For instance, Lewis acid-catalyzed reactions of bicyclobutanes have been shown to proceed through cyclobutyl carbocation intermediates, which can then undergo further transformations. rsc.org Depending on the reaction conditions and the structure of the substrate, these rearrangements can lead to the formation of various cyclobutane or cyclobutene (B1205218) derivatives. While specific studies on this compound are limited, the principles established for other bicyclo[1.1.0]butane systems suggest that similar carbocationic pathways, potentially involving hydride or alkyl shifts, would be operative.

Thermal and photochemical conditions can also induce rearrangements of the this compound skeleton. Thermal isomerizations of related tricyclic systems, such as tricyclo[4.1.0.0(2,7)]heptane, have been studied and shown to proceed through intermediates like (E,Z)-1,3-cycloheptadiene, with activation barriers around 40 kcal/mol for the conrotatory ring opening. nih.govresearchgate.net These reactions often involve the cleavage of the strained bonds of the bicyclobutane moiety.

Photochemical activation, particularly through triplet sensitization, can lead to the formation of diradical intermediates that cyclize to form new ring systems. nih.gov Visible light-induced photoredox catalysis has been employed for the α-selective radical ring-opening of acyl-bicyclobutanes, leading to functionalized cyclobutenes. nih.govrsc.org Such pericyclic reactions, which can proceed through biradical intermediates, offer pathways to complex polycyclic products under mild conditions. nih.govrsc.org For example, intramolecular cycloadditions of bicyclo[1.1.0]butane derivatives have been shown to yield tricyclic pyrrolidines at ambient temperature. nih.gov

Cyclopropane Ring-Opening Reactions in this compound Derivatives

A dominant reaction manifold for this compound and its derivatives is the opening of the highly strained bicyclo[1.1.0]butane ring system. This can be achieved with a diverse array of reagents, including nucleophiles, electrophiles, and radicals, often with high regio- and stereoselectivity.

The cleavage of the central C-C bond is a common outcome. nih.gov For example, hexafluoroisopropanol (HFIP) can mediate the ring opening of bicyclo[1.1.0]butanes with hydroperoxides acting as nucleophiles to diastereoselectively form peroxycyclobutanes. acs.org This highlights the ability of polar, non-coordinating solvents to activate the strained ring towards nucleophilic attack. Similarly, reactions with sulfur ylides can produce 1,1,3-polyfunctionalized cyclobutane derivatives under mild, catalyst-free conditions. acs.org

Radical-mediated ring-opening provides another powerful avenue for functionalization. Visible light photocatalysis can initiate the ring-opening of acyl bicyclobutanes with alkyl radicals to furnish cyclobutenes. nih.gov This method is notable for its α-selectivity, which is complementary to the more common β-selectivity observed in classical polar and radical strain-release reactions. nih.gov

Table 2: Examples of Ring-Opening Reactions of Bicyclo[1.1.0]butane (BCB) Derivatives

Reagent(s)BCB SubstrateProduct TypeSelectivity
Hydroperoxides / HFIPGeneral BCBsPeroxycyclobutanesDiastereoselective
Alkyl Halides / PhotocatalystAcyl BCBsFunctionalized Cyclobutenesα-selective
Sulfur YlidesGeneral BCBsPolyfunctionalized Cyclobutanessyn-addition

This table summarizes general reactivity patterns of the bicyclo[1.1.0]butane core applicable to this compound derivatives.

Functional Group Transformations and Derivatization Reactivity

The unique structure of this compound allows for its use as a scaffold for further chemical modification. The high reactivity of the bicyclo[1.1.0]butane core makes it a versatile building block for constructing more complex molecular architectures, particularly functionalized cyclobutane derivatives. d-nb.info

Derivatization can be achieved through various synthetic strategies. For instance, bicyclo[1.1.0]butyllithium species can be generated from gem-dibromocyclopropanes and trapped with various electrophiles to introduce functional groups. Direct deprotonation of a bridgehead C-H bond is also possible, allowing for subsequent alkylation. rsc.org

The strain-release-driven functionalization of bicyclo[1.1.0]butanes is a rapidly growing field. Merging C-C bond cleavage with other catalytic processes, such as ruthenium-catalyzed remote C-H activation, allows for the difunctionalization of the bicyclobutane core, leading to densely substituted cyclobutanes. d-nb.info Electrochemical methods have also been developed for the stereoselective synthesis of functionalized spirocyclobutyl oxindoles from bicyclo[1.1.0]butane derivatives. nih.gov These advanced methods showcase the potential of the tricyclo-octane skeleton as a precursor for creating diverse and structurally complex molecules with high sp³-carbon content, which is of significant interest in medicinal chemistry. d-nb.info

Advanced Spectroscopic Characterization Techniques for Tricyclo 4.1.1.07,8 Octane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the intricate structure of tricyclo(4.1.1.0⁷,⁸)octane in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the chemical shifts of all protons and carbons and to establish their spatial relationships.

1D and 2D NMR Correlational Techniques (e.g., COSY, HMQC, NOESY)

While specific spectral data for tricyclo(4.1.1.0⁷,⁸)octane is not extensively published, the application of standard 1D and 2D NMR techniques would be crucial for its characterization. 1D ¹H and ¹³C NMR spectra provide initial information on the number and electronic environment of the protons and carbons in the molecule.

To unravel the complex spin systems and connectivity within the tricyclo(4.1.1.0⁷,⁸)octane framework, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the fused ring system. Cross-peaks in the COSY spectrum would connect protons that are scalar-coupled, typically through two or three bonds.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HMQC spectrum links a specific proton to its corresponding carbon, providing a direct map of C-H bonds.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for tricyclo(4.1.1.0⁷,⁸)octane is presented below, based on the analysis of similar strained cyclic systems.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Bridgehead CH2.0 - 2.535 - 45
Cyclobutane (B1203170) CH₂1.5 - 2.025 - 35
Cyclohexane (B81311) CH₂1.2 - 1.820 - 30

Determination of Relative and Absolute Stereochemistry

The relative stereochemistry of tricyclo(4.1.1.0⁷,⁸)octane can be largely determined through the analysis of coupling constants (J-values) from high-resolution 1D ¹H NMR spectra and through-space correlations from 2D NOESY spectra. nih.gov The magnitude of the coupling constants provides information about the dihedral angles between adjacent protons, which is crucial for defining the conformation of the rings. NOESY data complements this by establishing the proximity of non-bonded protons, which helps in assigning the relative orientations of substituents and bridgehead protons.

The determination of the absolute stereochemistry of a chiral molecule like tricyclo(4.1.1.0⁷,⁸)octane would require additional steps, such as the use of chiral derivatizing agents or chiral solvating agents in the NMR analysis, or by comparison with computational models.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for confirming the molecular weight of tricyclo(4.1.1.0⁷,⁸)octane and for gaining insights into its structural features through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Under Electron Ionization (EI) conditions, tricyclo(4.1.1.0⁷,⁸)octane would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight of 108.18 g/mol . nist.gov The high-energy ionization process also induces characteristic fragmentation patterns that can provide structural information. For related tricyclic isomers, the mass spectrum shows a complex pattern of fragment ions. The fragmentation of the strained ring system of tricyclo(4.1.1.0⁷,⁸)octane would likely involve rearrangements and the loss of small neutral molecules like ethylene (B1197577) or cyclobutene (B1205218).

A table of plausible m/z values for the major fragments in the EI mass spectrum of tricyclo(4.1.1.0⁷,⁸)octane is provided below.

m/z Value Plausible Fragment
108[C₈H₁₂]⁺ (Molecular Ion)
93[C₇H₉]⁺
79[C₆H₇]⁺
67[C₅H₇]⁺

Vibrational Spectroscopy (Infrared, Raman) for Structural Features

The IR and Raman spectra would be expected to show characteristic peaks for:

C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region.

CH₂ scissoring: Around 1450-1470 cm⁻¹.

C-C stretching and skeletal vibrations: In the fingerprint region (below 1400 cm⁻¹).

The specific frequencies and intensities of these vibrations would be sensitive to the strain and symmetry of the tricyclic framework. For instance, the vibrational spectra of a related dimethyl-methylene-tricyclooctane derivative show distinct peaks that can be assigned to its specific structural features. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles for tricyclo(4.1.1.0⁷,⁸)octane, offering an unambiguous confirmation of its complex cage-like structure.

For related, more complex bicyclic compounds, X-ray diffraction has been successfully used to establish their absolute stereochemistry and packing in the crystal lattice. nih.gov A similar analysis for tricyclo(4.1.1.0⁷,⁸)octane would yield a detailed structural model, including the conformation of each ring and the spatial disposition of all atoms.

A hypothetical table of crystallographic data for tricyclo(4.1.1.0⁷,⁸)octane is presented below, based on typical values for organic molecules.

Parameter Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)7.8
Z4

Theoretical and Computational Chemistry Approaches to Tricyclo 4.1.1.07,8 Octane

Quantum Chemical Calculations of Electronic Structure and Bonding in Tricyclo(4.1.1.0⁷,⁸)octane

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of complex molecules like tricyclo(4.1.1.0⁷,⁸)octane. While specific high-level computational studies on this exact isomer are not extensively documented in publicly available literature, insights can be drawn from computational analyses of its core structural motif, bicyclo[1.1.1]pentane (BCP), and related derivatives.

The bonding in tricyclo(4.1.1.0⁷,⁸)octane is dominated by sigma (σ) bonds, forming a rigid and highly strained framework. The fusion of the rings creates a unique spatial arrangement of atoms, leading to significant deviations from ideal tetrahedral geometries. This strain influences the hybridization of the carbon atoms and the nature of the carbon-carbon bonds.

Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic distribution and molecular orbitals of such strained systems. For instance, in studies of BCP derivatives, DFT analysis has been used to calculate molecular electrostatic potentials, which reveal the electron-rich and electron-poor regions of the molecule and are crucial for understanding non-covalent interactions.

Furthermore, the electronic structure of related tricyclooctane derivatives has been investigated. For example, DFT computations at the B3LYP/6-31G(d) level have been used to study the reaction mechanisms of 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²,⁴]octane, a different isomer, highlighting the utility of these methods in understanding the reactivity of such complex bicyclic systems. researchgate.net These studies provide a methodological basis for how the electronic structure of tricyclo(4.1.1.0⁷,⁸)octane could be similarly investigated to understand its kinetic and thermodynamic properties.

Strain Energy Analysis and Molecular Stability of Tricyclo(4.1.1.0⁷,⁸)octane

The stability of tricyclo(4.1.1.0⁷,⁸)octane is intrinsically linked to its high degree of ring strain. Strain energy in cyclic molecules arises from bond angle distortion (Baeyer strain), torsional strain (Pitzer strain), and non-bonded steric interactions (van der Waals strain). In tricyclo(4.1.1.0⁷,⁸)octane, the fusion of multiple small rings leads to a significant accumulation of these strains.

Computational methods provide a powerful tool for quantifying the strain energy. This is often done by calculating the heat of formation of the molecule and comparing it to a strain-free reference compound with the same number and type of atoms. For instance, MM+ molecular mechanics calculations have been used to estimate the total strain energy of related bicyclic diene isomers, indicating differences in stability based on their geometry. tubitak.gov.tr

The stability of such compounds is a balance between the destabilizing effect of ring strain and the inherent strength of the C-C and C-H sigma bonds. Computational analysis can provide detailed insights into this balance by calculating thermodynamic parameters.

Table 1: Computed Properties of a Related Isomer, Tricyclo[3.2.1.02,7]octane

PropertyValueSource
Molecular Weight108.18 g/mol PubChem
Molecular FormulaC₈H₁₂PubChem
XLogP32.7PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count0PubChem
Rotatable Bond Count0PubChem
Exact Mass108.093900383 DaPubChem
Monoisotopic Mass108.093900383 DaPubChem
Topological Polar Surface Area0 ŲPubChem
Heavy Atom Count8PubChem
Complexity116PubChem

This data is for the isomer Tricyclo[3.2.1.02,7]octane (CAS 285-43-8) and is provided for comparative purposes. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for investigating the reaction mechanisms of complex molecules like tricyclo(4.1.1.0⁷,⁸)octane. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and predict activation energies, providing a deeper understanding of reaction pathways.

For the related derivative, 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²,⁴]octane, density functional theory (DFT) computations at the B3LYP/6-31G(d) level were employed to investigate the activation barriers for intramolecular C-H insertion and allene (B1206475) formation. researchgate.net The study found that the calculated activation energies for the formation of the tetracyclic hydrocarbon and the bicyclic allene were significantly lower than those for other potential insertion products, which was in agreement with experimental observations. researchgate.net This demonstrates the predictive power of computational chemistry in understanding the reactivity of strained tricyclic systems.

The high strain energy of tricyclo(4.1.1.0⁷,⁸)octane suggests that it could undergo a variety of strain-releasing reactions. Computational modeling can be used to explore potential reaction pathways, such as ring-opening reactions, cycloadditions, and rearrangements. For example, the study of the ring-opening of 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²,⁴]octane discussed the stability and formation mechanism of the resulting products, highlighting the role of the strained cyclopropane (B1198618) ring in directing the reaction. tubitak.gov.tr

Conformation and Dynamics of Tricyclo(4.1.1.0⁷,⁸)octane Derivatives

The rigid framework of tricyclo(4.1.1.0⁷,⁸)octane limits its conformational flexibility. However, the introduction of substituents can lead to different conformations and dynamic behaviors. Computational methods are essential for studying these aspects, as they can predict the relative energies of different conformers and the barriers to their interconversion.

For instance, in a study of 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²,⁴]octane, MM+ calculations were used to compare the strain energies of different isomers, providing insight into their relative thermodynamic stabilities. tubitak.gov.tr While this specific derivative has a different substitution pattern, the approach is applicable to derivatives of tricyclo(4.1.1.0⁷,⁸)octane.

The conformation of substituents on the tricyclo(4.1.1.0⁷,⁸)octane skeleton will significantly influence their reactivity and physical properties. Computational studies can provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects of substituents.

Predictive Modeling of Spectroscopic Data for Tricyclo(4.1.1.0⁷,⁸)octane Systems

Predictive modeling of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, is a powerful application of computational chemistry. These predictions can aid in the identification and characterization of novel compounds and can provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.

The NIST Chemistry WebBook provides experimental IR and mass spectra for related compounds, such as 2,7,7-trimethyl-3-oxatricyclo[4.1.1.0(2,4)]octane, which can serve as a reference for the types of spectroscopic features to expect for tricyclo(4.1.1.0⁷,⁸)octane and its derivatives. nist.gov Computational tools can also predict these spectra, allowing for a direct comparison with experimental data when it becomes available.

Synthesis and Reactivity of Functionalized Tricyclo 4.1.1.07,8 Octane Derivatives

Strategies for Regioselective and Stereoselective Functionalization

The controlled introduction of functional groups onto the tricyclo(4.1.1.07,8)octane skeleton is a significant synthetic challenge due to its compact and rigid structure. Strategies for achieving regioselectivity and stereoselectivity are paramount for accessing derivatives with specific properties and for their application in targeted synthesis.

While specific methods for the direct functionalization of the parent this compound are not extensively documented, analogous transformations on related strained polycyclic systems provide insights into potential synthetic routes. One common approach involves the functionalization of a precursor molecule that is then cyclized to form the desired tricyclic scaffold.

For instance, intramolecular cyclization reactions of appropriately substituted bicyclo[4.1.1]octane precursors could offer a viable route. The strategic placement of reactive functional groups on the bicyclic precursor would dictate the regiochemistry of the final tricyclic product. Stereocontrol could be achieved through the use of chiral auxiliaries or stereoselective catalysts during the synthesis of the precursor.

Another potential strategy involves the functionalization of a pre-existing this compound derivative. For example, the presence of a double bond in a precursor like tricyclo[4.1.1.07,8]oct-2-ene would allow for a variety of addition reactions. The facial selectivity of these additions would be influenced by the steric hindrance imposed by the bridged ring system, potentially leading to high stereoselectivity.

Functionalization Strategy Description Potential Outcome Key Considerations
Intramolecular Cyclization Cyclization of a functionalized bicyclo[4.1.1]octane precursor.Regiocontrolled synthesis of substituted tricyclo(4.1.1.07,8)octanes.Synthesis of the precursor with precise functional group placement.
Addition to Unsaturated Precursors Reactions such as epoxidation, dihydroxylation, or cyclopropanation on a tricyclo[4.1.1.07,8]octene derivative.Stereoselective introduction of functional groups.Steric hindrance directing the approach of reagents.
C-H Functionalization Direct activation and functionalization of C-H bonds on the this compound scaffold.Access to a wide range of derivatives from the parent hydrocarbon.Requires specific catalysts to overcome the inertness of C-H bonds.

Exploration of Novel this compound Analogs and Isomers

The synthesis and characterization of novel analogs and isomers of this compound are crucial for understanding the structure-property relationships within this class of compounds. Isomers, such as tricyclo[4.1.1.02,4]octane, have been synthesized and their reactivity studied, providing valuable comparative data.

The synthesis of these analogs often involves multi-step sequences starting from readily available materials. For example, the addition of carbenes or carbenoids to bicyclic olefins is a common method for constructing the three-membered ring found in many tricyclic systems. The choice of starting bicyclic olefin and the carbene source allows for the generation of a variety of substituted analogs.

The properties of these analogs are heavily influenced by their unique geometries and strain energies. Computational studies can be employed to predict the stability and reactivity of different isomers, guiding synthetic efforts toward promising targets.

Isomer/Analog Parent Scaffold Key Structural Feature Synthetic Approach (Example)
2,7,7-Trimethyl-3,3-dibromotricyclo[4.1.1.02,4]octaneTricyclo[4.1.1.02,4]octaneA gem-dibromocyclopropane fused to a pinane skeleton.Addition of dibromocarbene to α-pinene. tubitak.gov.tr
Tricyclo[4.1.1.07,8]oct-3-eneThis compoundPresence of a double bond in the six-membered ring.Not detailed in provided search results.

Chemical Transformations of Functionalized this compound Scaffolds

The reactivity of functionalized this compound derivatives is largely dictated by the nature of the functional groups and the inherent strain of the tricyclic system. Ring-opening reactions are a common transformation for such strained molecules, providing a route to more complex, less-strained structures.

For example, the ring-opening of a related compound, 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.02,4]octane, has been shown to proceed under various conditions to yield bicyclic dienes. tubitak.gov.tr This type of transformation highlights the potential of using functionalized tricyclo(4.1.1.07,8)octanes as intermediates in the synthesis of other molecular frameworks. The reaction proceeds via the departure of a bromide ion to form a strained allylic cation, which then undergoes rearrangement to relieve ring strain. tubitak.gov.tr

Functional groups on the this compound scaffold can also undergo standard chemical transformations, although their reactivity may be modulated by the steric environment of the tricyclic core. For example, the reduction of a ketone or the oxidation of an alcohol on the scaffold would be expected to proceed, but the stereochemical outcome would be highly dependent on the accessibility of the functional group.

Transformation Substrate Type Products Driving Force/Mechanism
Ring-Opening gem-Dihalocyclopropane derivativesBicyclic dienesRelief of ring strain, formation of a stable carbocation intermediate. tubitak.gov.tr
Functional Group Interconversion Alcohols, ketones, alkenes, etc. on the scaffoldCorresponding oxidized, reduced, or elaborated productsStandard organic transformations, with stereochemical outcomes influenced by the scaffold.
Cycloaddition Reactions Unsaturated derivatives (e.g., tricyclo[4.1.1.07,8]octene)More complex polycyclic systemsReaction of the π-system with a diene or dienophile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tricyclo(4.1.1.0⁷,⁸)octane, and how can their efficiency be quantitatively compared?

  • Methodological Answer: To evaluate synthetic efficiency, compare reaction yields, step economy, and scalability across methods like [2+2] cycloadditions or ring-closing metathesis. Use kinetic studies (e.g., rate constants via HPLC) and thermodynamic analyses (e.g., calorimetry) to assess energy profiles. Reproducibility must adhere to protocols in peer-reviewed literature, with detailed experimental sections for validation .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of tricyclo(4.1.1.0⁷,⁸)octane, and what analytical benchmarks should be established?

  • Methodological Answer: High-field 13C^{13}\text{C} NMR and X-ray crystallography are critical for structural confirmation. Purity can be assessed via GC-MS with internal standards. Establish benchmarks by cross-referencing spectral data with computational predictions (e.g., DFT-calculated chemical shifts) and published databases. Ensure characterization protocols align with journal guidelines for new compounds .

Q. How can researchers design experiments to investigate the thermal stability of tricyclo(4.1.1.0⁷,⁸)octane under varying conditions?

  • Methodological Answer: Use differential scanning calorimetry (DSC) to measure decomposition temperatures and kinetic stability. Pair with controlled atmosphere studies (e.g., inert vs. oxidative) to isolate degradation pathways. Validate findings using isotopic labeling or trapping experiments to identify intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the strain energy and conformational flexibility of tricyclo(4.1.1.0⁷,⁸)octane, and what experimental validations are required?

  • Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate strain energy. Validate via experimental calorimetric measurements of heat of formation. Compare molecular dynamics (MD) simulations of conformational sampling with variable-temperature NMR data to resolve discrepancies .

Q. What strategies resolve contradictions in reported thermodynamic stability data for tricyclo(4.1.1.0⁷,⁸)octane across different experimental conditions?

  • Methodological Answer: Apply triangulation by repeating experiments under standardized conditions (e.g., solvent, temperature). Use meta-analysis to identify confounding variables (e.g., impurities in starting materials). Cross-validate using independent techniques like mass spectrometry for degradation products and computational modeling to isolate environmental effects .

Q. How can reaction pathways for tricyclo(4.1.1.0⁷,⁸)octane functionalization be systematically mapped using kinetic isotope effects (KIEs) and stereochemical analysis?

  • Methodological Answer: Conduct KIE studies (kH/kDk_\text{H}/k_\text{D}) to identify rate-determining steps. Use enantioselective synthesis and chiral chromatography to track stereochemical outcomes. Correlate results with DFT-calculated transition states to propose mechanistic models .

Q. What advanced statistical models are suitable for analyzing non-linear relationships in structure-activity data for tricyclo(4.1.1.0⁷,⁸)octane derivatives?

  • Methodological Answer: Apply multivariate regression or machine learning (e.g., random forests) to datasets combining electronic (Hammett constants), steric (Tolman cone angles), and thermodynamic parameters. Validate models through leave-one-out cross-validation and external experimental testing .

Key Methodological Considerations

  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Avoid unverified commercial databases .
  • Data Validation : Use triangulation (e.g., spectroscopic, computational, and synthetic data) to ensure robustness .
  • Experimental Design : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with research goals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.